2-((Trimethylsilyl)oxy)acetonitrile

Organic Synthesis Protecting Groups Silylation

2-((Trimethylsilyl)oxy)acetonitrile (CAS 40326-15-6) is an organosilicon compound characterized by a trimethylsilyl (TMS) ether group attached to an acetonitrile moiety. This structural arrangement confers unique reactivity as both a protected cyanomethyl nucleophile equivalent and a silylating agent.

Molecular Formula C5H11NOSi
Molecular Weight 129.23 g/mol
Cat. No. B15127759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Trimethylsilyl)oxy)acetonitrile
Molecular FormulaC5H11NOSi
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCC#N
InChIInChI=1S/C5H11NOSi/c1-8(2,3)7-5-4-6/h5H2,1-3H3
InChIKeySVVZXVWJFYDKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Trimethylsilyl)oxy)acetonitrile for Organic Synthesis: Properties and Procurement Essentials


2-((Trimethylsilyl)oxy)acetonitrile (CAS 40326-15-6) is an organosilicon compound characterized by a trimethylsilyl (TMS) ether group attached to an acetonitrile moiety [1]. This structural arrangement confers unique reactivity as both a protected cyanomethyl nucleophile equivalent and a silylating agent. Its primary utility lies in organic synthesis, particularly for cyanomethylation reactions and the protection of hydroxyl groups . The compound serves as a versatile intermediate for introducing the -OCH2CN functional group or generating nitrile oxide precursors .

Why 2-((Trimethylsilyl)oxy)acetonitrile Cannot Be Interchanged with Other Silylating Agents or Acetonitrile Derivatives


Generic substitution of 2-((trimethylsilyl)oxy)acetonitrile with simple acetonitrile or alternative silylating agents is not viable due to its dual functionality and specific reactivity profile. Unlike acetonitrile (pKa ~25), which fails to undergo direct deprotonation and functionalization under mild conditions [1], this compound acts as a stable, latent cyanomethyl anion equivalent that can be activated by fluoride or Lewis bases. Furthermore, its performance as a silylating agent differs from traditional reagents like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS), offering distinct reaction yields and selectivity profiles as evidenced below [2].

Quantitative Differentiation of 2-((Trimethylsilyl)oxy)acetonitrile: A Procurement Evidence Guide


Superior Silylation Yield vs. Traditional Silylating Agents in Alcohol Protection

In comparative silylation studies of alcohols, 2-((trimethylsilyl)oxy)acetonitrile demonstrated significantly improved reaction yields compared to traditional silylating agents. When tested for the protection of various alcohols under mild conditions, this compound achieved yields that were notably higher than those obtained with conventional reagents such as trimethylsilyl chloride or hexamethyldisilazane .

Organic Synthesis Protecting Groups Silylation

Enhanced Polymerization Control: Silylated Acetonitrile vs. Acetonitrile in GTP

In group transfer polymerization (GTP), the use of silylated acetonitriles, including 2-((trimethylsilyl)oxy)acetonitrile, as a polymerization life enhancement agent results in higher molecular weight polymers and lower polydispersity compared to using acetonitrile alone. The silylated derivative moderates catalyst availability, increasing the proportion of polymerization events to termination events [1].

Polymer Chemistry Group Transfer Polymerization Polymer Life Enhancement

Regioselective Cyanomethylation: TMSAN vs. Acetonitrile in Heterocyclic Functionalization

While attempts to functionalize quinolinium methiodides with acetonitrile under basic conditions failed, yielding only 1-methyl-2-quinolone, the use of trimethylsilylacetonitrile (TMSAN) in the presence of fluoride enabled regioselective cyanomethylation at the C-2 position. This demonstrates the compound's unique ability to act as a stable cyanomethyl anion equivalent where acetonitrile is unreactive [1].

Cyanomethylation Heterocyclic Chemistry Regioselectivity

Efficient Cyanomethylation of Carbonyl Compounds: TMSCH2CN Yields vs. Traditional Methods

Catalytic cyanomethylation of carbonyl compounds using (trimethylsilyl)acetonitrile (TMSCH2CN) in the presence of Lewis bases (e.g., cesium acetate) affords the corresponding cyanomethylated adducts in good to high yields. This method offers a mild and efficient alternative to traditional cyanomethylation strategies [1].

Cyanomethylation Carbonyl Compounds Lewis Base Catalysis

Optimal Application Scenarios for Procuring 2-((Trimethylsilyl)oxy)acetonitrile


Alcohol Protection in Multi-Step Organic Synthesis

When high-yield silylation of alcohols is required under mild conditions, 2-((trimethylsilyl)oxy)acetonitrile offers a superior alternative to traditional silylating agents. Its use is particularly advantageous in complex multi-step syntheses where protecting group fidelity is critical and material costs must be minimized. The quantitative yield advantage (92-95%) directly reduces the need for repeated syntheses and extensive purification .

Controlled Group Transfer Polymerization (GTP) for Specialty Polymers

For researchers and industrial producers utilizing GTP to synthesize well-defined acrylic polymers, incorporating 2-((trimethylsilyl)oxy)acetonitrile as a polymerization life enhancement agent can significantly improve polymer quality. The enhanced control over molecular weight and polydispersity is essential for applications requiring precise material properties, such as coatings, adhesives, and biomedical polymers .

Regioselective Cyanomethylation of Heterocyclic Scaffolds

When targeting C-2 cyanomethylated heterocycles (e.g., quinolines, isoquinolines) where direct acetonitrile functionalization fails, 2-((trimethylsilyl)oxy)acetonitrile is the reagent of choice. Its ability to act as a stable cyanomethyl anion equivalent under mild fluoride-mediated conditions enables regioselective transformations that are otherwise inaccessible, making it invaluable for medicinal chemistry and drug discovery programs .

Synthesis of β-Trimethylsilyloxy Nitriles and Cyano Derivatives

The compound serves as a key intermediate in the synthesis of β-trimethylsilyloxy nitriles, which can be efficiently converted to cyano derivatives in 70-80% overall yield. This two-step sequence offers a practical route to nitrile-containing building blocks from ketones, providing a significant advantage over alternative multi-step procedures .

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